ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a chemical compound belonging to the naphthyridine family, which are heterocyclic aromatic organic compounds
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors such as 4-chloro-2-pyridone derivatives under acidic conditions.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyridine-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Naphthyridine-oxide derivatives.
Reduction Products: Saturated naphthyridine derivatives.
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as a precursor for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound is utilized as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: This compound is structurally similar but differs in the ethyl group being replaced by a methyl group.
Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Another related compound with a different substitution pattern on the naphthyridine ring.
Properties
IUPAC Name |
ethyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-16-11(15)14-6-4-10-8(7-14)9(12)3-5-13-10/h3,5H,2,4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTTUVMSEAXUQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=NC=CC(=C2C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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